Structure and properties of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
Structure and properties of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide
This guide provides an in-depth technical analysis of 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide , a specialized heterocyclic building block used in medicinal chemistry.[1]
[1][2]
Executive Summary
4-(Chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS: 1423033-85-5) is a bifunctional furan scaffold characterized by an electrophilic chloromethyl group at the
Chemical Identity & Structural Analysis
The compound belongs to the class of 4-substituted furan-2-sulfonamides.[1] The positioning of the chloromethyl group at C4 creates a distinct steric and electronic environment compared to the C5 isomer.
| Property | Data |
| IUPAC Name | 4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide |
| CAS Number | 1423033-85-5 |
| Molecular Formula | C |
| Molecular Weight | 223.68 g/mol |
| SMILES | CN(C)S(=O)(=O)C1=CC(CCl)=CO1 |
| Electronic Character | Electron-rich furan ring with electron-withdrawing sulfonyl group ( |
| Key Isomerism | Distinct from 5-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide (CAS 1210002-70-2), which is derived from HMF/CMF biomass streams.[1] |
Structural Conformation
The furan ring is planar. The sulfonamide group at C2 adopts a twisted conformation relative to the ring plane to minimize steric repulsion between the sulfonyl oxygens and the furan oxygen/C3 hydrogen. The C4-chloromethyl group projects away from the binding interface, making it an ideal vector for extending the molecule into solvent-exposed pockets of target enzymes (e.g., Carbonic Anhydrase II/IX).
Synthesis & Production Strategies
Accessing the 4-position of the furan ring is synthetically more challenging than the 5-position, which is naturally activated for electrophilic aromatic substitution. Production typically requires directed lithiation or de novo ring construction .
Retrosynthetic Logic
-
Direct Lithiation (Preferred): Utilization of 3-furoic acid or 3-methanol derivatives.[1] The C2 proton is the most acidic (pKa ~35), allowing selective deprotonation.
-
Functional Group Interconversion: The chloromethyl moiety is installed late-stage from a hydroxymethyl precursor to prevent side reactions during sulfonation.
Graphviz Workflow: Synthetic Pathway
The following diagram outlines the logical synthesis flow from a 3-substituted furan precursor.
Caption: Step-wise synthetic route targeting the C4-position via directed lithiation of a C3-precursor.
Reactivity Profile
The molecule possesses two distinct reactivity centers, allowing it to function as a "linchpin" in fragment-based drug design.
A. Electrophilic Alkylation (C4-Chloromethyl)
The chloromethyl group is a potent electrophile (alkylating agent).[1] The chloride is a good leaving group, activated by the adjacent furan ring, though less so than a benzylic chloride due to furan's lower resonance stabilization energy.
-
Mechanism: S
2 Nucleophilic Substitution. -
Targets: Thiols (Cysteine), Amines (Lysine/N-terminus), Imidazoles (Histidine).
-
Application: Synthesis of covalent inhibitors or linking to PROTAC E3 ligase ligands.
B. Sulfonamide Stability (C2-Sulfonyl)
The N,N-dimethyl sulfonamide group is chemically robust. It resists hydrolysis under acidic/basic conditions that would cleave amides.
-
Role: Acts as a polar, non-ionizable hydrogen bond acceptor.
-
Metabolism: The N,N-dimethyl group blocks the formation of primary sulfonamide metabolites, reducing the risk of crystalluria often associated with primary sulfonamide drugs.
C. Nucleophilic Substitution Protocol (Standardized)
When using this compound to alkylate a nucleophile (Nu-H):
-
Solvent: Anhydrous DMF or Acetonitrile (ACN).
-
Base: K
CO or Cs CO (2-3 equivalents) to scavenge HCl. -
Temperature: 0°C to Room Temperature (High heat may cause furan decomposition).
-
Monitoring: TLC (Visualize with KMnO
or UV).
Biological Applications: Carbonic Anhydrase Inhibition
Research indicates that 4-substituted furan-2-sulfonamides are potent inhibitors of Carbonic Anhydrase (CA) isoforms.[1][4][5][6]
-
Mechanism: The sulfonamide moiety binds to the Zinc (Zn
) ion in the enzyme's active site. -
Selectivity: The 4-position substituent extends into the "hydrophobic pocket" of the enzyme, often conferring selectivity for CA II (glaucoma target) or CA IX (tumor-associated isoform) over ubiquitous isoforms.[1]
-
Covalent Probes: The chloromethyl group allows this scaffold to be converted into a "suicide inhibitor" or a covalent probe that crosslinks specific residues near the active site entrance.
Safety & Handling Protocols
Warning: This compound is an Alkylating Agent . It mimics the reactivity of nitrogen mustards and benzyl chlorides.
| Hazard Class | Description | Precaution |
| Genotoxicity | Potential DNA alkylator.[1] | Double-gloving (Nitrile); Use in Laminar Flow Hood.[1] |
| Corrosivity | Causes severe eye/skin damage. | Wear face shield if working with >1g quantities. |
| Inhalation | Vesicant-like properties.[1] | Do not heat in open vessels. Use a scrubber for acidic off-gassing.[1] |
Decontamination: Spills should be treated with a solution of 10% sodium thiosulfate (to quench the alkylating agent) followed by dilute NaOH.
References
-
Synthesis of 4-Substituted Furan-2-sulfonamides: Hartman, G. D., et al. "4-Substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors."[1][5] Journal of Medicinal Chemistry 35.21 (1992): 3822-3831.[1][4] Link[1]
-
Biomass-Derived Furan Chemistry (Isomer Context): Dutta, S., et al. "Production of 5-(chloromethyl)furan-2-carbonyl chloride... from biomass-derived 5-(chloromethyl)furfural."[1][7] Green Chemistry 17 (2015): 3737-3739.[1][7] Link
-
Sulfonamide Activation: Cornella, J., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie Int. Ed. 58 (2019): 18235. Link[1]
-
Compound Registry: PubChem CID 12207383 (Isomer Reference) and CAS 1423033-85-5 (Specific 4-isomer entry).[1] Link
Sources
- 1. WO2006014405A2 - Sulfonamide-based compounds as protein tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. 4-amino-3-bromobenzohydrazide, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 3. 1423033-85-5|4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide|4-(chloromethyl)-N,N-dimethylfuran-2-sulfonamide| -范德生物科技公司 [bio-fount.com]
- 4. 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived 5-(chloromethyl)furfural (CMF) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
